molecular formula C22H18FN3O2S2 B2388148 N-(4-fluoro-2-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1111292-28-4

N-(4-fluoro-2-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2388148
CAS No.: 1111292-28-4
M. Wt: 439.52
InChI Key: VLWFOCLIIUGBNC-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H18FN3O2S2 and its molecular weight is 439.52. The purity is usually 95%.
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Biological Activity

N-(4-fluoro-2-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₃₆H₃₅F₃N₇O₆S
  • Molecular Weight : 754.17 g/mol
  • CAS Number : 1137608-69-5

This compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, with a focus on its potential as an antitumor agent and its effects on different biological pathways.

Antitumor Activity

Research has shown that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. A study by Kurasawa et al. (2020) highlighted the potential of thieno[3,2-d]pyrimidinone derivatives as selective inhibitors of Cdc7 kinase, which is crucial for cancer cell proliferation. The study demonstrated that these compounds could effectively inhibit tumor growth in vitro and in vivo models .

The proposed mechanism of action for this compound involves the inhibition of critical signaling pathways involved in cell cycle regulation and apoptosis. Specifically, it may target the MAPK/ERK pathway, which plays a vital role in cell proliferation and survival.

Research Findings and Case Studies

StudyFindings
Kurasawa et al. (2020)Identified potent Cdc7 inhibitors among thieno[3,2-d]pyrimidinonesSuggests potential for development as anticancer agents
Ali et al. (2019)Discussed the broad biological activities of thieno[2,3-d]pyrimidinesHighlights their promise in drug design
Yang et al. (2018)Investigated boron-containing compounds with similar scaffoldsFound promising biological activities that may relate to our compound

Pharmacological Profile

In addition to antitumor activity, preliminary studies suggest that this compound may possess other pharmacological properties such as:

  • Antimicrobial Activity : Some thieno derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways could be beneficial in treating chronic inflammatory diseases.

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S2/c1-13-10-15(23)8-9-17(13)24-18(27)12-30-22-25-19-16(14-6-4-3-5-7-14)11-29-20(19)21(28)26(22)2/h3-11H,12H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWFOCLIIUGBNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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